molecular formula C18H19ClF3N3O2S B2512082 6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216533-47-9

6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2512082
CAS No.: 1216533-47-9
M. Wt: 433.87
InChI Key: OADDAUDSSVBUCV-UHFFFAOYSA-N
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Description

6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H19ClF3N3O2S and its molecular weight is 433.87. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity and Receptor Binding

The compound and its derivatives have shown promise in various pharmacological activities, including potent anticonflict activity, lessening of memory impairment, and anticonvulsant activity. Specifically, certain bioisosteres of beta-carbolines and 1,2,3,4-tetrahydro-beta-carbolines, where the indole nitrogen is replaced by sulfur, have been evaluated for their pharmacological activity in conflict tests in rats and passive avoidance tests in mice. Some compounds within this series, particularly those with ethyl ester or cyclohexyl carboxamide groups at certain positions, have demonstrated potent anticonflict and antiscopolamine amnesia-reversal activity without binding to the benzodiazepine receptor, indicating their potential as novel anxiolytics due to binding to 5-HT1A receptors (Kawakubo et al., 1990).

Radioligand Potential for SPECT Imaging

A derivative, 4-[123I]iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide, was evaluated as a potential SPECT radioligand for the 5-HT1A receptor. Although the in vivo studies in rats did not show significant differences in tissue uptake or blocking experiments, this indicates an exploration of derivatives for imaging purposes (Vandecapelle et al., 2001).

Anticonvulsant Activity and Mechanism

Further studies into the anticonvulsant activity of derivatives, particularly enaminones and their isoxazole derivatives, showed potent anti-maximal electroshock effects. Notably, this activity was not attributed to common mechanisms like sodium channel binding, indicating a novel mode of action and the potential for treating conditions like epilepsy with a unique therapeutic approach (Eddington et al., 2002).

Future Directions

TFMP derivatives are used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

6-ethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S.ClH/c1-2-24-7-6-12-13(9-24)27-17(14(12)15(22)25)23-16(26)10-4-3-5-11(8-10)18(19,20)21;/h3-5,8H,2,6-7,9H2,1H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADDAUDSSVBUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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